molecular formula C10H6BF4NO2 B7953733 [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid

[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid

Cat. No.: B7953733
M. Wt: 258.97 g/mol
InChI Key: XPVUFOLMMGYWAW-UHFFFAOYSA-N
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Description

[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid is a high-purity quinoline-based boronic acid derivative serving as a versatile building block in organic synthesis and drug discovery research. Its molecular formula is C 10 H 6 BF 4 NO 2 . This compound is part of a class of molecules investigated for the development of novel dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has emerged as a promising therapeutic strategy in areas such as oncology and immunology . The quinoline core and the boronic acid functional group make this compound particularly valuable for Suzuki-Miyaura cross-coupling reactions , a pivotal method for constructing carbon-carbon bonds in medicinal chemistry campaigns to create biaryl structures . The strategic incorporation of both fluoro and trifluoromethyl groups on the quinoline scaffold is a common practice in medicinal chemistry. These substituents can significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, thereby optimizing the drug-like characteristics of potential candidates . Research into related trifluoromethylated quinoline hybrids has demonstrated their potential for antibacterial activity , particularly against strains like Staphylococcus aureus and Pseudomonas aeruginosa . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are in a freezer, ideally at -20°C .

Properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BF4NO2/c12-5-1-2-8-6(3-5)7(11(17)18)4-9(16-8)10(13,14)15/h1-4,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVUFOLMMGYWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC2=C1C=C(C=C2)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed borylation reactions, where a halogenated quinoline derivative reacts with a boron-containing reagent under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Substitution Reactions: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various biaryl compounds, quinoline derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Organic Synthesis

[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid serves as an essential building block in organic synthesis. It is primarily utilized in:

  • Cross-Coupling Reactions : The compound participates in Suzuki-Miyaura coupling to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The reaction typically requires palladium catalysts and bases such as potassium carbonate.

Medicinal Chemistry

The compound's potential in drug discovery is notable:

  • Anticancer Activity : Research indicates that derivatives of quinoline-based boronic acids exhibit anticancer properties. For instance, similar compounds have shown activity against various cancer cell lines, suggesting that this compound may also have therapeutic potential .
  • Antimicrobial Properties : Studies on related boronic acids have demonstrated antibacterial and antifungal activities, indicating that this compound may possess similar properties .

Materials Science

In materials science, boronic acids are utilized for:

  • Synthesis of Advanced Materials : The ability of boronic acids to form covalent bonds with organic compounds makes them suitable for creating polymers and other advanced materials. This application can lead to the development of new materials with tailored properties for electronics and photonics .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of quinoline derivatives, including those similar to this compound. The findings revealed significant cytotoxicity against L1210 leukemia cells, highlighting the potential for developing new chemotherapeutic agents based on this class of compounds .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of related boronic acids showed effective inhibition against bacteria such as Bacillus cereus and fungi like Candida albicans. The study quantified the minimum inhibitory concentrations (MICs), providing insights into the efficacy of these compounds as potential antimicrobial agents .

Mechanism of Action

The mechanism of action of [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent .

Comparison with Similar Compounds

Table 1. Acidity Comparison of Select Boronic Acids

Compound Substituents pKa (Estimated)
[6-Fluoro-2-CF₃-quinolin-4-yl]B(OH)₂ 6-F, 2-CF₃, quinoline core ~6.8–7.0*
[6-Methoxy-2-CF₃-quinolin-4-yl]B(OH)₂ 6-OCH₃, 2-CF₃, quinoline core ~7.5–8.0*
4-CF₃-phenylboronic acid 4-CF₃, phenyl core ~7.1
Phenylboronic acid Unsubstituted phenyl ~8.8

*Estimated based on substituent effects described in and .

Structural and Reactivity Differences

Heterocyclic Core Modifications

  • Pyridine vs. Quinoline: describes [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid, a pyridine-based analog. The quinoline core in the target compound introduces a fused benzene ring, enhancing π-π stacking interactions and stability. This structural feature may improve binding to biological targets (e.g., proteases) or catalytic surfaces in cross-coupling reactions .
  • Electron-deficient boronic acids with bulky substituents, such as 3,5-bis(trifluoromethyl)phenylboronic acid, show low yields in Petasis reactions, suggesting similar limitations for the target compound .

Cross-Coupling Efficiency

  • Suzuki-Miyaura Reactions: demonstrates that trifluoromethyl-substituted phenylboronic acids (e.g., 3-trifluoromethylphenylboronic acid) participate effectively in cross-couplings. The target compound’s quinoline core may similarly enable efficient couplings, though steric factors could reduce reaction rates compared to simpler arylboronic acids .
  • Microwave-Assisted Syntheses: notes that boronic acids with complex substituents are used in microwave-assisted reactions. The electron-withdrawing groups in the target compound may enhance reactivity under such conditions .

Protease Inhibition

Boronic acids are known protease inhibitors (). The quinoline scaffold in [6-Fluoro-2-CF₃-quinolin-4-yl]boronic acid may mimic peptide backbones, enhancing binding to serine proteases. Comparatively, peptidyl boronic acids (e.g., PS-341) exhibit nanomolar affinity, suggesting that the target compound’s rigid structure could improve specificity over flexible analogs .

Antimicrobial Activity

The fluorine and -CF₃ groups may improve interactions with hydrophobic microbial targets compared to non-halogenated analogs .

Biological Activity

[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring with a fluorine atom at the 6-position and a trifluoromethyl group at the 2-position, along with a boronic acid functional group. This combination enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H8BF3N2O2
Molecular Weight270.99 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties. Its mechanism of action often involves interference with critical biological pathways, such as DNA replication and protein synthesis.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of quinolone compounds possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like chloramphenicol .

Case Study: Antibacterial Evaluation
In a study evaluating various trifluoromethylated quinolone derivatives, it was found that compounds with smaller substituents at the 6-position showed better antibacterial activity against S. aureus. Specifically, this compound exhibited an MIC value of 50 µg/mL, indicating moderate antibacterial efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and proteins associated with bacterial survival and proliferation. For instance, molecular docking studies suggest that it may bind effectively to DNA gyrase, an enzyme critical for bacterial DNA replication .

Anticancer Potential

Emerging research has also highlighted the potential anticancer properties of quinoline derivatives. The presence of trifluoromethyl groups has been linked to enhanced potency against certain cancer cell lines. In vitro studies have shown that related compounds can inhibit cell growth in various cancer models, although specific data on this compound's anticancer activity remains limited.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceActivity TypeMIC Value (µg/mL)Notes
Antibacterial50Effective against Staphylococcus aureus
AntifungalModerateActive against Candida albicans
Anticancer (in vitro)Not specifiedPotential inhibition in cancer models

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid, and how can its purity be validated?

  • Methodology : Suzuki-Miyaura cross-coupling is widely used, leveraging aryl halides and boronic acid derivatives. For example, analogous compounds like 4-(trifluoromethyl)phenylboronic acid react with halogenated precursors (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine) under Pd catalysis (typically Pd(PPh₃)₄) in a biphasic solvent system (DCM/water) at 80–100°C .
  • Validation : FT-IR confirms the disappearance of the boronic acid hydroxyl peak (~3400 cm⁻¹) and appearance of C–F stretches (1122 cm⁻¹). LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensure purity .

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group enhances boronic acid acidity, facilitating transmetalation in Suzuki reactions. Fluorine at position 6 stabilizes the quinoline ring via inductive effects, reducing side reactions. Comparative studies with non-fluorinated analogs show a 15–20% increase in coupling yields due to improved electrophilicity .

Q. What spectroscopic and computational tools are critical for characterizing this compound?

  • Tools :

  • ¹⁹F NMR : Identifies chemical environment shifts for fluorine atoms (δ -60 to -70 ppm for CF₃ groups).
  • DFT/B3LYP calculations : Predict vibrational modes (e.g., B–O stretches at 1340–1380 cm⁻¹) and electronic properties (HOMO-LUMO gaps) .
  • X-ray crystallography : Resolves boronic acid dimerization tendencies, critical for understanding solubility .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency of this boronic acid in enantioselective reactions be resolved?

  • Analysis : While 3,5-di(trifluoromethyl)benzeneboronic acid achieves >95% e.e. in Diels-Alder reactions via Lewis acid activation , this compound may show lower enantioselectivity due to steric hindrance from the quinoline ring.
  • Optimization : Screen chiral auxiliaries (e.g., BINOL derivatives) and adjust reaction temperature (0–25°C) to balance π-π interactions and hydrogen bonding in the transition state .

Q. What strategies address low aqueous solubility for biological assays?

  • Data :

Substituent PositionSolubility in Water (mg/mL)
2-CF₃, 6-F (quinoline)0.12
4-CF₃ (phenyl)0.45
  • Solutions :
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain bioactivity.
  • Prodrug design : Convert boronic acid to pinacol ester for improved membrane permeability .

Q. Why does this compound exhibit variable binding affinities in enzyme inhibition studies?

  • Case Study : Docking simulations reveal the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites (e.g., leucyl-tRNA synthetase), but steric clashes with bulky residues reduce affinity in some mutants.
  • Methodology : Pair MD simulations (AMBER force field) with alanine scanning mutagenesis to identify critical binding residues. Adjust substituent positions (e.g., replacing 6-F with Cl) to optimize fit .

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